molecular formula C20H14N4O7S2 B2739404 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 438034-85-6

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

Cat. No. B2739404
CAS RN: 438034-85-6
M. Wt: 486.47
InChI Key: AJWVQNBWFJANKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H14N4O7S2 and its molecular weight is 486.47. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorectal Cancer Prevention

Colorectal cancer (CRC) is a common malignancy worldwide, and chemoprevention strategies are crucial for reducing its incidence. Recent epidemiological studies have linked statin use (including compounds like Oprea1_661574) to a decreased risk of CRC . Researchers at Shanghai Jiao Tong University found that microbiota-derived tryptophan catabolites mediate the chemopreventive effects of statins on CRC. Specifically, the compound’s impact on gut microbiota composition plays a role in reducing tumor burden. The mechanism involves increased availability of microbial tryptophan, leading to the growth of beneficial bacteria such as Rothia mucilaginosa. This bacterium produces indole-3-lactic acid (ILA), which inhibits colon tumor development by downregulating the IL-17 signaling pathway .

Novel Mechanism of Action

The discovery of ILA as a mediator of Oprea1_661574’s protective effects provides a new perspective. ILA targets the nuclear receptor RAR-related orphan receptor γt (RORγt), inhibiting the differentiation of T-helper 17 (TH17) cells. This suppression of TH17 cells contributes to tumor prevention .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O7S2/c25-16-9-10-17(26)23(16)13-3-1-12(2-4-13)19(27)22-20-21-11-18(32-20)33(30,31)15-7-5-14(6-8-15)24(28)29/h1-8,11H,9-10H2,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWVQNBWFJANKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.